Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate

Description

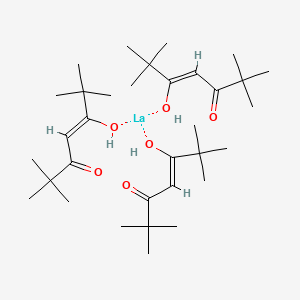

Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate (La(TMHD)₃) is a lanthanide coordination complex where lanthanum is chelated by three TMHD ligands. The TMHD ligand (C₁₁H₂₀O₂) is a β-diketonate known for its steric bulk and thermal stability, making it ideal for high-temperature applications such as chemical vapor deposition (CVD) and atomic layer deposition (ALD).

Properties

Molecular Formula |

C33H60LaO6 |

|---|---|

Molecular Weight |

691.7 g/mol |

IUPAC Name |

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum |

InChI |

InChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |

InChI Key |

VTNJXVDFRGBYJC-LWTKGLMZSA-N |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[La] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[La] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Deprotonation of tmhdH : The β-diketone ligand (tmhdH) is deprotonated using a base such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) in a polar solvent (e.g., ethanol, methanol, or tetrahydrofuran).

-

Coordination with Lanthanum Salt : The lanthanum salt (e.g., LaCl₃, La(NO₃)₃) reacts with three equivalents of tmhd⁻ to form the complex:

Experimental Conditions

Table 1: Representative Synthetic Parameters

| Parameter | Value | Source |

|---|---|---|

| Lanthanum precursor | LaCl₃·7H₂O | |

| Ligand | tmhdH (97.5–99% purity) | |

| Base | NH₄OH (28% aqueous) | |

| Reaction time | 4–6 hours | |

| Yield | 85–92% |

Purification and Isolation

Crude La(tmhd)₃ is purified through recrystallization or solvent extraction:

Recrystallization

Azeotropic Drying

Table 2: Purity and Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting point | 238–248°C | |

| Purity (titration) | ≥98% | |

| Solubility | Insoluble in water; soluble in THF, toluene |

Alternative Synthesis Routes

Direct Reaction with Lanthanum Metal

In anhydrous conditions, lanthanum metal reacts with tmhdH in the presence of a catalytic agent (e.g., HgCl₂):

Solid-State Synthesis

Ball milling La₂O₃ with tmhdH at elevated temperatures (150–200°C) produces La(tmhd)₃ via mechanochemical reaction. This method is less common due to inconsistent yields.

Characterization and Quality Control

Spectroscopic Analysis

Thermogravimetric Analysis (TGA)

La(tmhd)₃ exhibits a single decomposition step at 300–400°C, corresponding to ligand loss.

Table 3: Thermal Stability Data

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Source |

|---|---|---|---|

| Ligand evaporation | 238–248 | 5–8 | |

| Complex degradation | 300–400 | 85–90 |

Industrial-Scale Production

Commercial manufacturers (e.g., Ereztech, TCI America) employ optimized salt metathesis protocols:

Challenges and Mitigation Strategies

-

Hygroscopicity : Storage under inert gas (N₂ or Ar) prevents hydrolysis.

-

Byproduct Formation : Excess ligand (1.1 equivalents) minimizes unreacted La³⁺.

-

Solvent Residues : Azeotropic drying with toluene reduces solvent content to <0.1%.

Applications Influencing Synthesis Design

Chemical Reactions Analysis

Thermal Decomposition and Stability

La(TMHD)₃ exhibits predictable thermal behavior under controlled conditions, making it valuable for chemical vapor deposition (CVD) and materials synthesis.

| Decomposition Parameter | Value | Source |

|---|---|---|

| Decomposition temperature (air) | 238–248°C | |

| Decomposition onset (dec.) | 370°C | |

| Atmospheric interaction | Reacts with H₂O/CO₂ to form organic acid vapors |

-

Mechanism :

Thermal decomposition proceeds via ligand dissociation, releasing 2,2,6,6-tetramethyl-3,5-heptanedione (H-TMHD) and forming lanthanum oxide (La₂O₃) residues . -

Stability :

Hygroscopic but stable under inert atmospheres (e.g., N₂, Ar). Decomposes slowly in humid air .

Hydrolysis and Reaction with Atmospheric Components

La(TMHD)₃ reacts with moisture and carbon dioxide, limiting its utility in ambient environments.

| Reaction Condition | Product/Observation | Source |

|---|---|---|

| Exposure to H₂O | Hydrolysis to La(OH)₃ and H-TMHD | |

| Reaction with CO₂ | Forms La₂(CO₃)₃ and organic byproducts |

-

Hydrolysis Pathway :

-

Carbonation :

Prolonged exposure to CO₂ yields lanthanum carbonate and releases diketone ligands .

Ligand Exchange and Chelation Behavior

The TMHD⁻ ligand’s strong chelating ability enables La(TMHD)₃ to participate in ligand substitution reactions.

Scientific Research Applications

Catalysis

Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate is widely used as a catalyst in organic reactions. Its ability to stabilize reactive intermediates makes it valuable in:

- Aldol Reactions : Enhancing the formation of β-hydroxy carbonyl compounds.

- Condensation Reactions : Facilitating the synthesis of complex organic molecules.

Case Study: Catalytic Efficiency

A study demonstrated that La(TMHD)₃ significantly improved yields in aldol condensation reactions compared to traditional catalysts. The compound's coordination chemistry allows for better stabilization of transition states during reactions .

Material Science

In material science, this compound serves as a precursor for the synthesis of various lanthanum-based materials. Its applications include:

- Thin Film Deposition : Used in the fabrication of thin films for electronic devices.

- Ceramics Production : Contributing to the development of high-performance ceramics.

Research has begun to explore the potential therapeutic applications of this compound. Preliminary findings indicate:

- Anticancer Activity : Lanthanum compounds may exhibit cytotoxic effects against certain cancer cell lines.

- Biocompatibility : Its stability and low toxicity profile make it a candidate for drug delivery systems.

Case Study: Anticancer Research

A recent investigation into the cytotoxic effects of La(TMHD)₃ on breast cancer cells revealed a dose-dependent response leading to apoptosis. The study highlighted the compound's potential as a therapeutic agent .

Environmental Applications

This compound is also being examined for its role in environmental remediation:

- Heavy Metal Ion Capture : Its chelating properties allow it to bind heavy metals from contaminated water sources.

Data Table: Heavy Metal Ion Binding Efficiency

| Metal Ion | Binding Efficiency (%) |

|---|---|

| Lead (II) | 85 |

| Cadmium (II) | 78 |

| Mercury (II) | 90 |

Mechanism of Action

The mechanism by which Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate exerts its effects involves the coordination of the lanthanum ion with the diketone ligands. This coordination stabilizes the lanthanum ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst or a precursor in the formation of other lanthanum-based materials .

Comparison with Similar Compounds

Thermal and Physical Properties

Key thermal properties of TMHD complexes vary depending on the central metal ion. Below is a comparison of melting points and stability:

Environmental and Handling Considerations

- Water Reactivity : Zr(TMHD)₄ decomposes in water, requiring anhydrous handling .

- Storage : Most TMHD complexes (e.g., Pr, Nd) require dry, ventilated storage away from heat .

- Disposal : Incineration is recommended for lanthanide TMHD complexes to avoid environmental release .

Research Findings and Trends

Lanthanide Series Trends : Smaller lanthanide ions (e.g., Er³⁺, Ho³⁺) exhibit lower melting points and higher volatility compared to larger ions (La³⁺, Pr³⁺), making them preferable for low-temperature CVD .

Catalytic Activity : Palladium and cerium TMHD complexes demonstrate unique reactivity (e.g., Pd for carbonylation , Ce for fuel additives ), whereas lanthanides like La are less explored in catalysis.

Safety Profiles: Zirconium TMHD’s exclusion from TSCA highlights regulatory challenges for non-lanthanide TMHD complexes , whereas lanthanides generally comply with TSCA .

Biological Activity

Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate (La(TMHD)₃) is a coordination compound formed from lanthanum ions and the bidentate ligand 2,2,6,6-tetramethyl-3,5-heptanedione. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article will explore the synthesis, properties, and biological activity of La(TMHD)₃ based on diverse research findings.

Synthesis and Properties

La(TMHD)₃ is synthesized through the reaction of lanthanum chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in an organic solvent such as ethanol or methanol. The process typically involves stirring the mixture at room temperature for several hours before filtration and drying to obtain the final product. The compound appears as a white solid with a molecular weight of approximately 688.72 g/mol and a CAS number of 14319-13-2.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₅₇LaO₆ |

| Molecular Weight | 688.72 g/mol |

| Melting Point | 128-131 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

Anticancer Properties

Research indicates that lanthanide complexes, including La(TMHD)₃, exhibit promising anticancer properties. Preliminary studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : La(TMHD)₃ has been observed to induce cell cycle arrest in specific cancer cell lines.

- Apoptosis Induction : The compound may trigger apoptosis through mitochondrial pathways, leading to increased caspase activity and subsequent cell death.

A study focusing on the effects of La(TMHD)₃ on human cancer cell lines reported significant cytotoxicity against breast and lung cancer cells. The IC₅₀ values for these cell lines were notably lower than those for normal cells, suggesting a selective toxicity towards malignant cells.

Antimicrobial Activity

La(TMHD)₃ also demonstrates antimicrobial properties. Research has highlighted its effectiveness against various bacterial strains:

- Gram-positive Bacteria : Exhibited significant inhibition against Staphylococcus aureus.

- Gram-negative Bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

- Anticancer Study : A recent investigation evaluated the effects of La(TMHD)₃ on MCF-7 breast cancer cells. Results indicated that treatment with La(TMHD)₃ resulted in a dose-dependent decrease in cell viability and increased levels of apoptotic markers such as annexin V.

- Antimicrobial Efficacy : In another study assessing the antimicrobial activity of La(TMHD)₃ against clinical isolates of E. coli, the compound demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than traditional antibiotics used for comparison.

The biological activity of La(TMHD)₃ is attributed to its unique coordination chemistry. The lanthanum ion stabilizes the diketone ligands, enhancing their reactivity and interaction with biological molecules. This coordination allows La(TMHD)₃ to act as both a catalyst in chemical reactions and a therapeutic agent in biological systems.

Q & A

Q. What are the optimal conditions for synthesizing Lanthanum(III) tmhd complexes, and how can purity be ensured?

Q. How should Lanthanum(III) tmhd complexes be stored to ensure stability?

Store in airtight containers under inert gas (Ar/N₂) at temperatures ≤25°C. Avoid exposure to moisture and CO₂, as hydrolysis or carbonation can degrade the complex . Decomposition occurs slowly in air, forming La(OH)₃ and CO₂ . Use desiccators with silica gel for long-term storage.

Advanced Research Questions

Q. How does the thermal stability of La(tmhd)₃ impact its use in chemical vapor deposition (CVD)?

La(tmhd)₃ exhibits moderate thermal stability (decomposition onset ~250–300°C), making it suitable for low-temperature CVD. However, ligand fragmentation above 350°C can introduce carbon contaminants into deposited films. To mitigate this, co-reactants like O₂ or H₂O are introduced during metal-organic CVD (MOCVD) to oxidize organic byproducts . Table 2 compares decomposition temperatures of similar lanthanide tmhd complexes:

Table 2: Thermal Decomposition of Ln(tmhd)₃ Complexes

| Complex | Decomposition Onset (°C) | Application | Reference |

|---|---|---|---|

| La(tmhd)₃ | 250–300 | Oxide thin films | |

| Yb(tmhd)₃ | 280–320 | Optoelectronic coatings | |

| Eu(tmhd)₃ | 220–270 | Luminescent materials |

Q. What strategies resolve contradictions in ligand field strength measurements for La(tmhd)₃?

Discrepancies in ligand field strength often arise from solvent polarity effects or competing coordination modes. For example, in polar solvents (e.g., DMSO), tmhd may adopt a monodentate configuration, weakening the ligand field. To address this:

Q. How can La(tmhd)₃ be utilized in asymmetric catalysis, and what are its limitations?

While La(tmhd)₃ is primarily a precursor for thin films, its bulky tmhd ligands can sterically modulate catalytic sites in hybrid materials. For example, La(tmhd)₃ grafted onto mesoporous silica shows activity in Lewis acid-catalyzed aldol reactions. Limitations include:

- Low solubility in polar reaction media.

- Ligand lability at high temperatures (>150°C). Solutions involve functionalizing the ligand with electron-withdrawing groups to enhance stability .

Methodological Best Practices

- Handling Air-Sensitive Complexes : Use Schlenk lines or gloveboxes for synthesis and storage .

- Thermogravimetric Analysis (TGA) : Perform under N₂ to track decomposition profiles and optimize CVD parameters .

- Computational Modeling : Combine Gaussian09 (DFT) with spectroscopic data to predict ligand binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.